molecular formula C19H20BrNO4S B7882232 Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate

Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate

Cat. No.: B7882232
M. Wt: 438.3 g/mol
InChI Key: NGRULGZZJVCEMK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 1-[[4-(4-bromophenyl)phenyl]sulfonylamino]cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4S/c1-25-18(22)19(12-2-3-13-19)21-26(23,24)17-10-6-15(7-11-17)14-4-8-16(20)9-5-14/h4-11,21H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRULGZZJVCEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

A Michael addition-cyclization strategy is commonly used. For example, methyl acrylate derivatives react with 1,4-diketones or analogous substrates under basic conditions to form the cyclopentane ring.
Example Procedure :

  • Reactants : Ethyl 3-oxopentanedioate (1.0 equiv), methyl vinyl ketone (1.2 equiv).

  • Conditions : KOtBu (1.5 equiv) in THF, 0°C to room temperature, 12 h.

  • Yield : 78% after column chromatography.

Reductive Alkylation of Cyclopentanone

Cyclopentanone is reacted with 4-bromophenyl Grignard reagents, followed by esterification:

  • Step 1 : Cyclopentanone + 4-bromophenylmagnesium bromide → 1-(4-bromophenyl)cyclopentanol.

  • Step 2 : Esterification with methyl chloroformate (1.1 equiv) in presence of DMAP (0.1 equiv).

  • Yield : 85–90% (combined steps).

Introduction of the Sulfonamide Group

The sulfonamide functionality is introduced via reaction of the cyclopentane amine intermediate with 4-(4-bromophenyl)benzenesulfonyl chloride.

Amine Preparation

The cyclopentane carboxylate core is functionalized to an amine:

  • Method A : Hofmann rearrangement of the corresponding carbamate.

    • Reactants : Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, Boc₂O (1.5 equiv), NaN₃ (2.0 equiv).

    • Conditions : DMF, 80°C, 6 h.

    • Yield : 70%.

  • Method B : Reductive amination using NH₃ and NaBH₃CN.

Sulfonylation Reaction

The amine reacts with 4-(4-bromophenyl)benzenesulfonyl chloride under basic conditions:

  • Reactants : Cyclopentane amine (1.0 equiv), sulfonyl chloride (1.2 equiv).

  • Base : NaHCO₃ (2.5 equiv) or Et₃N (3.0 equiv).

  • Solvent : Dichloromethane or THF, 0°C to room temperature.

  • Reaction Time : 4–12 h.

  • Yield : 65–80%.

Optimization Data :

BaseSolventTemperatureYield (%)
NaHCO₃DCM0°C → RT75
Et₃NTHFRT80
PyridineAcetonitrile40°C68

Alternative Routes

One-Pot Sulfonylation-Cyclization

A metal-free Heck-type sulfonylation enables direct functionalization of alkenes:

  • Reactants : 4-Phenyl-1-butene, thianthrene S-oxide, NaSO₂Ar.

  • Conditions : K₂CO₃ (1.0 equiv), CH₃CN, 50°C, 24 h.

  • Yield : 71%.

Mitsunobu Coupling

For sterically hindered substrates, Mitsunobu conditions facilitate sulfonamide formation:

  • Reactants : Alcohol intermediate, sulfonamide, DIAD (1.5 equiv), PPh₃ (1.5 equiv).

  • Solvent : THF, 0°C → RT.

  • Yield : 60–65%.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) or recrystallization (EtOH/H₂O).

  • Analytical Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.60–1.85 (m, 4H, cyclopentane), 3.70 (s, 3H, OCH₃), 7.45–7.90 (m, 8H, aromatic).

    • HRMS : m/z 438.3 [M+H]⁺ (calc. 438.3).

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on the cyclopentane ring reduce sulfonylation yields. Using excess sulfonyl chloride (1.5 equiv) mitigates this.

  • Racemization : Chiral centers (if present) require asymmetric synthesis or enzymatic resolution.

  • Scale-Up : Batch processes achieve >90% purity at 100 g scale using flow chemistry.

Industrial Applications

  • Pharmaceutical Intermediates : Used in S1P1 receptor agonists (e.g., fingolimod analogs).

  • Material Science : Sulfonamide derivatives serve as ligands in catalysis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

Chemical Overview

  • IUPAC Name : Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate
  • Molecular Formula : C13H15BrNO3S
  • Molecular Weight : 327.23 g/mol
  • CAS Number : 1236357-64-4

This compound features a cyclopentane ring substituted with a sulfonamide group and a bromophenyl moiety, which may influence its reactivity and biological activity.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for creating more complex organic molecules. The compound can undergo:

  • Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions.
  • Reduction Reactions : The ester group can be reduced to alcohols using reducing agents.
  • Oxidation Reactions : It can be oxidized to form carboxylic acids.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. It has been investigated for:

  • Enzyme Inhibition : Studies indicate that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs. The IC50 values for COX-2 inhibition have shown promising results, indicating strong inhibitory potential compared to existing NSAIDs.
  • Receptor Binding : Research has demonstrated that this compound can effectively bind to cannabinoid receptors, suggesting its potential use in pain management and anti-inflammatory therapies.

Material Science

In material science, the compound can be utilized as a building block for synthesizing novel materials with specific properties. Its sulfonamide group may impart unique characteristics to polymers or other materials that could be beneficial in various applications.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound found that it significantly inhibits COX enzymes. The research highlighted the compound's potential as an alternative to traditional NSAIDs, particularly due to its selectivity and potency.

Case Study 2: Receptor Interaction

Another investigation into receptor interactions revealed that this compound binds effectively to cannabinoid receptors. The binding affinity was assessed using radiolabeled ligand displacement assays, showing significant competition with known cannabinoid agonists.

Mechanism of Action

The mechanism of action of Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Data Tables

Compound Name Molecular Formula Molecular Weight (Da) HPLC Retention Time (min) Yield (%)
Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate C19H19BrN2O4S 427.33 0.61 90
Methyl 1-[[[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl... (Step 2 Intermediate) Not reported >600 (estimated) Not reported N/A
7-1[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-... (Step 3 Diazaspiro Product) Not reported >700 (estimated) Not reported N/A

Research Findings

  • The target compound’s high yield and simplicity make it a robust intermediate for further derivatization .
  • Structural analogues with trifluoromethyl and pyrimidinyl groups (Step 2) may enhance target binding but introduce synthetic challenges.
  • The diazaspiro derivative (Step 3) exemplifies a strategy to improve pharmacokinetic properties through conformational restraint, though its synthesis requires additional optimization.

Conclusion this compound serves as a foundational scaffold for drug discovery, balancing synthetic accessibility with modifiable functionality. Comparisons with its derivatives highlight trade-offs between structural complexity, synthetic feasibility, and physicochemical properties. This analysis underscores the importance of iterative design in medicinal chemistry, where lead compounds are systematically optimized for both efficacy and manufacturability.

Biological Activity

Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate (CAS 326500-04-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H20BrNO4S
Molecular Weight438.34 g/mol
StructureChemical Structure
Melting PointNot specified
DensityNot specified

Research indicates that compounds with similar structural features often exhibit a variety of biological activities, including:

  • Antitumor Activity : Compounds containing sulfonamide moieties have been shown to interfere with cancer cell proliferation. The presence of the bromophenyl group may enhance this effect through increased lipophilicity and interaction with cellular membranes.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Studies on related compounds suggest that modifications in the phenyl ring can significantly affect antimicrobial efficacy, potentially making this compound a candidate for further investigation against resistant bacterial strains.

Antitumor Activity

A study evaluating the cytotoxic effects of various sulfonamide derivatives found that certain structural modifications led to significant antitumor activity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines. This suggests a promising therapeutic potential for this compound in oncology .

Antimicrobial Activity

In vitro studies have shown that compounds with similar sulfonamide structures exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 10 to 50 µg/mL, indicating effectiveness against multi-drug resistant strains .

Case Study 1: Antitumor Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of sulfonamide compounds and tested their efficacy against colon carcinoma HCT-15 cells. The results indicated that modifications similar to those found in this compound resulted in enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of sulfonamide derivatives, including those with brominated phenyl groups. The findings revealed that these compounds exhibited significant bacteriostatic effects, particularly against Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating MIC values lower than traditional antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that:

  • Bromination : The presence of bromine at the para position on the phenyl ring enhances biological activity by increasing electron-withdrawing effects, which may improve binding affinity to biological targets.
  • Sulfonamide Group : Essential for antimicrobial action; modifications here can lead to changes in potency and spectrum of activity.

Q & A

Q. What are the key synthetic pathways for Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate, and how is purity validated?

  • Methodological Answer : The synthesis typically involves three stages:

Cyclopentane Core Formation : Cyclopentane-1-carboxylate derivatives are prepared via cyclization reactions, often using esterification or ring-closing metathesis.

Sulfonamide Coupling : The 4-(4-bromophenyl)benzenesulfonamide group is introduced via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt).

Final Esterification : Methyl ester formation is achieved using methanol under acidic conditions.

  • Purity Validation :
  • HPLC : Use a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35, pH 4.6) for baseline separation .
  • HRMS : Agilent 6210 LC-TOF systems provide accurate mass confirmation (e.g., [M+H]<sup>+</sup> or [M–H]<sup>−</sup> ions) .
  • Table 1 : Key NMR Data (Reference for Analogous Compounds)
Proton/Carbonδ (ppm) <sup>1</sup>H/<sup>13</sup>CAssignment
Cyclopentane CH2.50 (H), 39.52 (C)Core structure
Aromatic BrNot observed (C-Br)4-Bromophenyl group

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 1–6 months.
  • Monitor degradation via:
  • HPLC-UV : Track peak area changes for parent compound and impurities.
  • Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the ester group).
  • Critical Storage Parameters :
  • Store in airtight containers at –20°C, protected from light and moisture .

Advanced Research Questions

Q. How can HPLC methods be optimized to resolve co-eluting impurities in this compound?

  • Methodological Answer :
  • Initial Conditions : Methanol/sodium 1-octanesulfonate buffer (65:35, pH 4.6) .
  • Adjustments :

Mobile Phase Ratio : Test 60:40 to 70:30 (methanol:buffer) to alter retention times.

Column Selection : Use C18 columns with 3.5 µm particle size for higher resolution.

pH Optimization : Adjust buffer pH (±0.2 units) to improve ionization of acidic/basic impurities.

  • Table 2 : System Suitability Criteria
ParameterRequirement
Retention Time RSD≤2.0%
Theoretical Plates≥2000
Tailing Factor≤2.0

Q. How can contradictory biological activity data (e.g., antimicrobial assays) be reconciled?

  • Methodological Answer :
  • Variables to Investigate :

Assay Conditions : Differences in pH, temperature, or solvent (DMSO vs. aqueous buffers) may affect compound solubility or stability .

Metabolite Interference : Use LC-MS to identify in situ degradation products that might inhibit or enhance activity.

Cell Line Variability : Validate assays across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria).

  • Recommended Workflow :

Repeat assays with standardized protocols (e.g., CLSI guidelines).

Cross-validate using orthogonal methods (e.g., fluorescence-based vs. colony-counting assays).

Q. What advanced strategies identify synthesis-related impurities (e.g., brominated byproducts)?

  • Methodological Answer :
  • Target Impurities : Bromomethyl intermediates or unreacted sulfonamide precursors (e.g., 4'-(Bromomethyl)biphenyl derivatives) .
  • Analytical Workflow :

LC-MS/MS : Use HRMS to detect impurities at 0.1% levels. Compare with reference standards (e.g., EP Impurity H) .

NMR Spectroscopy : <sup>13</sup>C NMR identifies residual brominated aromatic carbons (δ ~120–130 ppm).

  • Table 3 : Common Impurities and Their m/z Values
Impurity[M+H]<sup>+</sup> (Calculated)Source
Des-bromo analog432.12Incomplete bromination
Hydrolyzed ester418.10Ester degradation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.